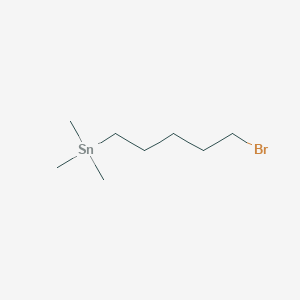
(5-Bromopentyl)(trimethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromopentyl)(trimethyl)stannane is an organotin compound with the molecular formula C8H19BrSn. It is characterized by the presence of a bromopentyl group attached to a trimethylstannane moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopentyl)(trimethyl)stannane typically involves the reaction of 5-bromopentyl chloride with trimethylstannane in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the organotin compound. The general reaction scheme is as follows:
5-Bromopentyl chloride+Trimethylstannane→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopentyl)(trimethyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The stannane moiety can be oxidized to form stannic compounds.
Reduction Reactions: The compound can be reduced to form lower oxidation state tin compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of new organotin compounds with different functional groups.
Oxidation: Formation of stannic oxides or hydroxides.
Reduction: Formation of stannous compounds.
Scientific Research Applications
(5-Bromopentyl)(trimethyl)stannane has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (5-Bromopentyl)(trimethyl)stannane involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the tin atom can coordinate with various ligands, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromopentyl)trimethylammonium bromide
- (5-Bromopentyl)trimethylsilane
- (5-Bromopentyl)trimethylgermane
Uniqueness
(5-Bromopentyl)(trimethyl)stannane is unique due to the presence of the tin atom, which imparts distinct chemical properties such as higher reactivity and the ability to form stable complexes with various ligands. This makes it a valuable compound in both academic research and industrial applications.
Properties
CAS No. |
61222-07-9 |
|---|---|
Molecular Formula |
C8H19BrSn |
Molecular Weight |
313.85 g/mol |
IUPAC Name |
5-bromopentyl(trimethyl)stannane |
InChI |
InChI=1S/C5H10Br.3CH3.Sn/c1-2-3-4-5-6;;;;/h1-5H2;3*1H3; |
InChI Key |
MPGWVNIHVNVGLV-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)CCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


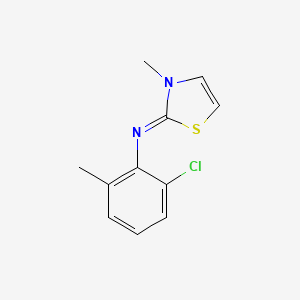
![3-Acetyl-6-hydroxy-2-methyl-5H-cyclohepta[b]furan-5-one](/img/structure/B14578473.png)
![1-[(4-Chlorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14578482.png)
![1-Chloro-4-(4-fluorophenyl)bicyclo[2.2.2]octane](/img/structure/B14578498.png)
![2-[(Quinolin-2-yl)methylidene]-2H-1,2'-biquinoline](/img/structure/B14578505.png)
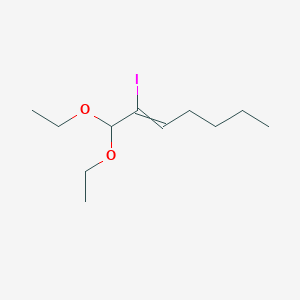
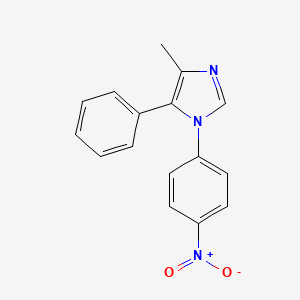
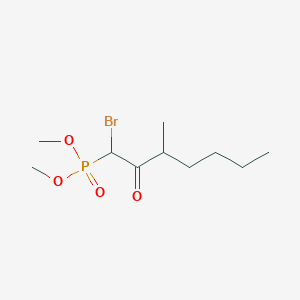

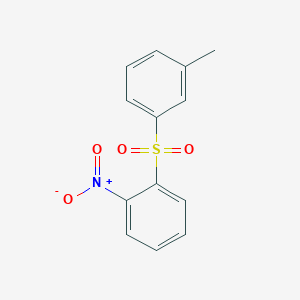
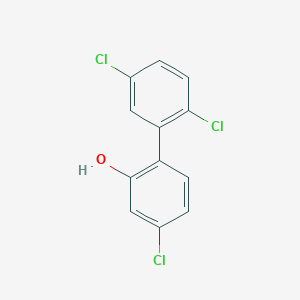
![1-(6,8-Dioxaspiro[4.5]decan-9-ylmethyl)piperidine;hydrochloride](/img/structure/B14578559.png)
![3-[2-(2-Methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14578562.png)
![1,3-Dichloro-2-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14578569.png)
